3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
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Overview
Description
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Uniqueness
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific structural features and the presence of both imidazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
601515-51-9 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H13N3/c1-2-8-10-6-7-5-9-3-4-11(7)8/h6,9H,2-5H2,1H3 |
InChI Key |
AELIGIKFGUSAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2N1CCNC2 |
Origin of Product |
United States |
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